molecular formula C22H23N3O5 B2862201 5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 868143-90-2

5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione

Cat. No. B2862201
CAS RN: 868143-90-2
M. Wt: 409.442
InChI Key: UZDQDWICXSTZKD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with a benzodioxol group and a tetrahydropyrimidoquinoline group. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxol group is a fused ring system with an oxygen bridge, while the tetrahydropyrimidoquinoline is a larger ring system with nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzodioxol group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on compounds with pyrimidoquinoline cores, such as those derived from benzodioxolyl and tetramethylated structures, indicates significant antimicrobial and insecticidal activities. For instance, the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones demonstrates potent antibacterial and antifungal properties, as well as larvicidal efficacy against mosquito larvae (Rajanarendar et al., 2010).

Antimicrobial and Photodiode Applications

Another aspect of research on related compounds involves the exploration of their potential in photodiode applications and further antimicrobial activity. The microwave-assisted synthesis of tetrazolo[1,5-a]quinoline-based benzimidazoles has been investigated for their antimicrobial properties, indicating a methodological advancement in the synthesis of such compounds with potential applications in medical and electronic fields (Mungra, Patel, & Patel, 2011).

Catalyst-Free Synthesis and Molecular Structure Analysis

The catalyst-free synthesis of complex pyrimidine derivatives showcases the advancement in eco-friendly chemical synthesis processes, yielding compounds with diverse pharmaceutical interests (Brahmachari & Nayek, 2017). Additionally, computational and experimental studies on benzo[g]pyrimido[4,5-b]quinoline derivatives offer insights into the molecular structure, providing a foundation for future drug design and development (Trilleras et al., 2017).

Optical Characterizations for Electronic Applications

The design, fabrication, and optical characterization of pyrimidine fused quinolone carboxylate moiety for photodiode applications highlight the interdisciplinary approach of chemistry and electronics. This research demonstrates the potential of such compounds in the development of organic photodiodes, indicating a promising avenue for the application of complex organic molecules in electronic devices (Elkanzi et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it could interact with specific receptors or enzymes in the body .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-22(2)8-12-17(13(26)9-22)16(11-5-6-14-15(7-11)30-10-29-14)18-19(23-12)24(3)21(28)25(4)20(18)27/h5-7,16,23H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDQDWICXSTZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC5=C(C=C4)OCO5)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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